

# An In-depth Technical Guide to 4-Ethylphenyl Isothiocyanate

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## Compound of Interest

Compound Name: 4-Ethylphenyl isothiocyanate

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**Abstract:** **4-Ethylphenyl isothiocyanate** (4-EPITC) is an aromatic organosulfur compound belonging to the isothiocyanate family. Possessing the characteristic  $-N=C=S$  functional group, it serves as a versatile intermediate in organic synthesis and a subject of interest in medicinal chemistry. Isothiocyanates are recognized for their biological activities, including potential anticarcinogenic properties. This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential mechanisms of action of **4-Ethylphenyl isothiocyanate**, tailored for professionals in research and drug development.

## Chemical Identity and Physicochemical Properties

**4-Ethylphenyl isothiocyanate**, also known as 1-ethyl-4-isothiocyanatobenzene, is a derivative of benzene.<sup>[1]</sup> Its core chemical and physical properties are summarized below, providing essential data for laboratory and research applications.

Table 1: Physicochemical Properties of **4-Ethylphenyl Isothiocyanate**

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NS	[2][3]
Molecular Weight	163.24 g/mol	[1][2]
CAS Number	18856-63-8	[1][2][3]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	245 °C (lit.)	[1][5]
Melting Point	-21 °C (lit.)	[6]
Density	1.075 g/mL at 25 °C (lit.)	[1][5]
Refractive Index (n <sub>20/D</sub> )	1.62 (lit.)	[1][5]
Flash Point	113 °C (235.4 °F) - closed cup	[1]
Water Solubility (log <sub>10</sub> WS)	-3.19 (Calculated)	[2]
Octanol/Water Partition Coeff. (log <sub>P</sub> oct/wat)	2.983 (Calculated)	[2]
InChI Key	XXLWCGRHJFEMQH-UHFFFAOYSA-N	[1][2][3]
SMILES	CCc1ccc(N=C=S)cc1	[1][2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **4-Ethylphenyl isothiocyanate**. While specific spectra are proprietary, the expected characteristic signals are outlined based on its structure and data from the NIST WebBook.[3]  
[7]

- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, characteristic asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the range of 2050-2150 cm<sup>-1</sup>. Other expected peaks include C-H stretches from the ethyl group and aromatic ring (around 2850-3100 cm<sup>-1</sup>) and C=C stretching vibrations from the aromatic ring (around 1450-1600 cm<sup>-1</sup>).[8]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group—a triplet for the methyl ( $-\text{CH}_3$ ) protons and a quartet for the methylene ( $-\text{CH}_2$ ) protons. The aromatic protons on the disubstituted benzene ring would appear as two doublets in the aromatic region (typically 7.0-7.5 ppm).
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum would display a characteristic signal for the isothiocyanate carbon ( $-\text{N}=\text{C}=\text{S}$ ) in the range of 125-140 ppm. Signals for the four distinct aromatic carbons and the two carbons of the ethyl group would also be present.
- Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) corresponding to its molecular weight ( $m/z = 163$ ).<sup>[3][9]</sup> Fragmentation patterns would likely involve the loss of the ethyl group or cleavage related to the isothiocyanate moiety.

## Synthesis and Reactivity

Synthesis Aryl isothiocyanates are commonly synthesized from the corresponding primary amines. A general and effective method involves the reaction of the amine with carbon disulfide in the presence of a base (like triethylamine) to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurating agent to yield the isothiocyanate.<sup>[10]</sup>



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**Figure 1.** General synthesis workflow for **4-Ethylphenyl isothiocyanate**.

**Reactivity** The chemistry of **4-Ethylphenyl isothiocyanate** is dominated by the electrophilic nature of the central carbon atom in the  $-\text{N}=\text{C}=\text{S}$  group.<sup>[11][12]</sup> This carbon is highly susceptible to nucleophilic attack, making it a valuable synthon for creating a variety of sulfur- and nitrogen-containing compounds. Common reactions include:

- Reaction with Amines: Forms substituted thioureas.
- Reaction with Alcohols: Forms thiocarbamates.
- Reaction with Thiols: Forms dithiocarbamates.

This reactivity is fundamental to its application in synthesizing heterocyclic compounds and other complex molecules of interest in drug development.[\[11\]](#)

## Experimental Protocols

Protocol: Synthesis of **4-Ethylphenyl Isothiocyanate** from 4-Ethylaniline

This protocol is a representative method based on established syntheses of aryl isothiocyanates.[\[10\]](#)[\[13\]](#)

Materials:

- 4-Ethylaniline
- Carbon Disulfide (CS<sub>2</sub>)
- Triethylamine (Et<sub>3</sub>N)
- Tosyl Chloride (TsCl) or similar reagent
- Dichloromethane (DCM) or other suitable solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- Dithiocarbamate Salt Formation:

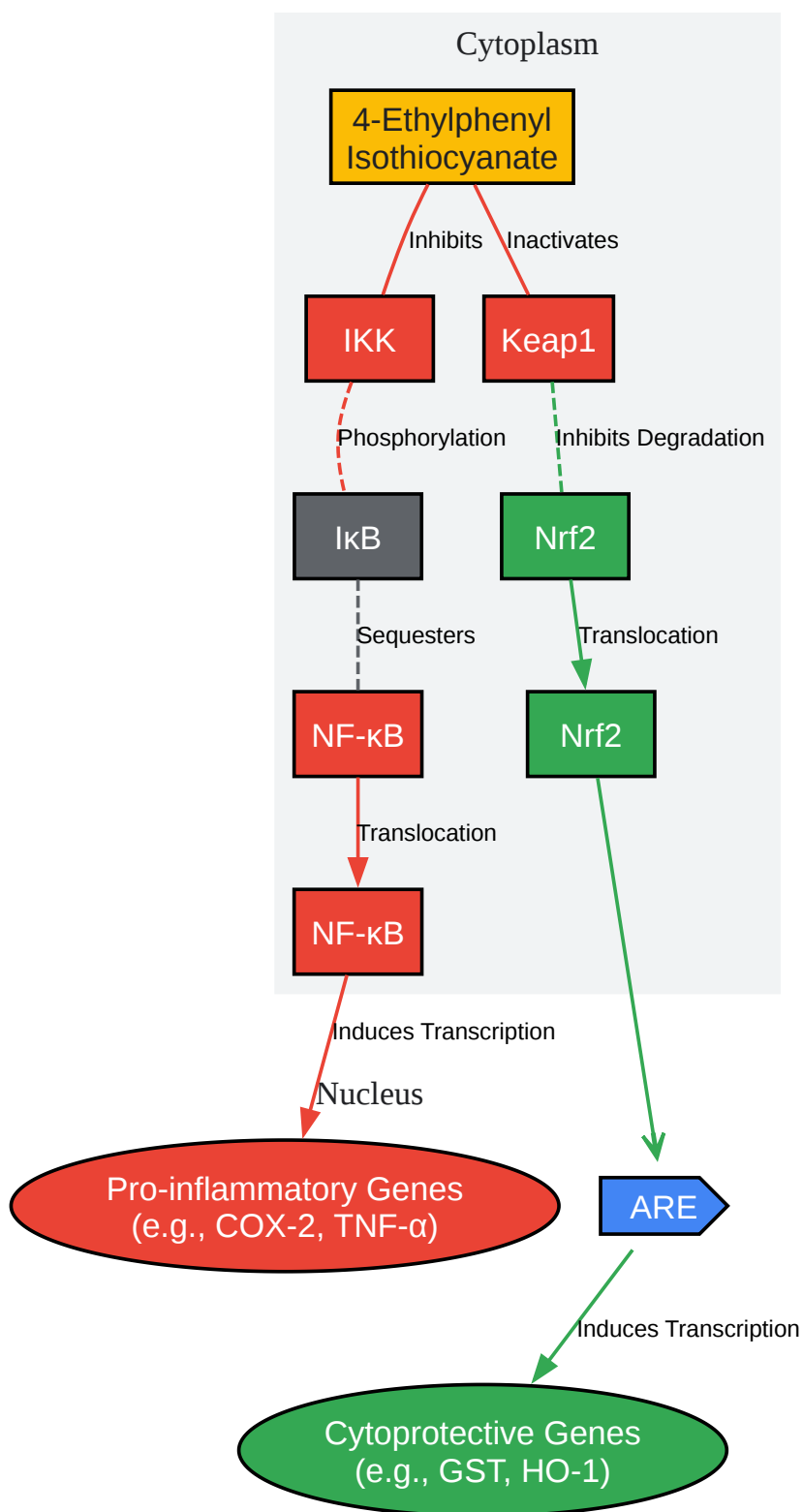
- In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-ethylaniline (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.
- Cool the mixture to 0 °C in an ice bath.
- Add carbon disulfide (1.2 eq) dropwise to the stirred solution.
- Allow the reaction to stir at room temperature for 2-3 hours until the formation of the triethylammonium dithiocarbamate salt is complete (monitor by TLC).
- Isothiocyanate Formation:
  - Cool the reaction mixture back to 0 °C.
  - Add a solution of tosyl chloride (1.1 eq) in dichloromethane dropwise.
  - Let the reaction proceed at room temperature for 3-4 hours or until completion.
- Work-up and Purification:
  - Quench the reaction by adding water.
  - Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
  - Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product via vacuum distillation to obtain pure **4-Ethylphenyl isothiocyanate**.

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including the use of a fume hood and personal protective equipment.

## Biological Activity and Mechanism of Action

Isothiocyanates (ITCs), as a class, are known for their chemopreventive properties.<sup>[14][15]</sup> Their mechanism of action is multifaceted, primarily involving the modulation of cellular pathways related to detoxification, inflammation, and apoptosis.<sup>[14][16]</sup>

- **Induction of Phase II Detoxifying Enzymes:** ITCs are potent inducers of phase II enzymes, such as Glutathione S-transferase (GST) and Heme oxygenase 1 (HO-1).<sup>[4][14]</sup> This is largely mediated through the Keap1-Nrf2 pathway. ITCs can react with cysteine residues on Keap1, disrupting its ability to target the transcription factor Nrf2 for degradation. Liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of cytoprotective genes.<sup>[4][14]</sup>
- **Inhibition of NF-κB Signaling:** Chronic inflammation is a key driver of carcinogenesis. Many ITCs can suppress inflammatory responses by inhibiting the NF-κB signaling pathway.<sup>[15]</sup> This can occur through the inhibition of IκB kinase (IKK), which prevents the degradation of the IκB inhibitor and keeps NF-κB sequestered in the cytoplasm, thereby reducing the expression of pro-inflammatory genes like COX-2 and TNF-α.<sup>[15]</sup>
- **Induction of Apoptosis:** ITCs can induce apoptosis in cancer cells through various mechanisms, including the regulation of the Bcl-2 family of proteins, activation of mitogen-activated protein kinase (MAPK) signaling, and subsequent activation of caspases.<sup>[14][16]</sup>



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**Figure 2.** General signaling pathways modulated by isothiocyanates (ITCs).

## Safety and Handling

**4-Ethylphenyl isothiocyanate** is a hazardous chemical that requires careful handling. It is corrosive and can cause severe skin burns and eye damage.<sup>[1][6][17]</sup> It is also toxic if swallowed and may cause respiratory irritation or sensitization.<sup>[6][17][18]</sup>

Table 2: GHS Hazard Information for **4-Ethylphenyl Isothiocyanate**

Category	Code	Statement	Pictogram
Skin Corrosion	H314	Causes severe skin burns and eye damage	GHS05 (Corrosion)
Eye Damage	H314	Causes severe skin burns and eye damage	GHS05 (Corrosion)
Acute Toxicity, Oral	H301	Toxic if swallowed	GHS06 (Skull and Crossbones)
Respiratory Sensitization	H334	May cause allergy or asthma symptoms or breathing difficulties if inhaled	GHS08 (Health Hazard)
Skin Sensitization	H317	May cause an allergic skin reaction	GHS07 (Exclamation Mark)
Aquatic Hazard	H411	Toxic to aquatic life with long lasting effects	GHS09 (Environment)

Source:<sup>[1][6]</sup>

Handling Recommendations:

- Work in a well-ventilated area, preferably under a chemical fume hood.<sup>[6][19]</sup>



- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][19]
- Avoid inhalation of vapors and contact with skin and eyes.[6]
- Keep away from heat, sparks, and open flames.[6]
- Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][19] Avoid exposure to moisture.[6][18]

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